An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile: Properties, Synthesis, and Applications
Introduction: Clarifying the Structure and Significance
In the landscape of organic synthesis, precision in molecular architecture is paramount. This guide focuses on 3,5-Dimethoxybenzonitrile , a key aromatic nitrile building block. It is important to distinguish this compound from its pyridine-based analogue, 3,5-dimethoxypicolinonitrile. While both are dimethoxy-substituted nitriles, the core of the molecule discussed herein is a benzene ring, conferring distinct reactivity and utility. 3,5-Dimethoxybenzonitrile serves as a versatile intermediate in the synthesis of a range of high-value molecules, from pharmaceuticals to materials for organic electronics.[1] Its strategic placement of two electron-donating methoxy groups on the aromatic ring significantly influences its chemical behavior, enhancing its solubility and reactivity in crucial synthetic transformations.[1] This guide provides an in-depth exploration of its chemical and physical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the realm of drug discovery and development.
Chemical Structure and Physicochemical Properties
3,5-Dimethoxybenzonitrile is a white to off-white crystalline powder.[1] The presence of the two methoxy groups at the meta positions relative to the nitrile group dictates the molecule's electronic and steric properties. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in various chemical reactions.
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 19179-31-8 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | Not readily available | |
| Solubility | Enhanced solubility in organic solvents | [1] |
| InChI Key | NVTHWSJNXVDIKR-UHFFFAOYSA-N | [1] |
graph "3,5-Dimethoxybenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents C1 -- N [len=1.5, label=" C≡N"]; C3 -- O1 [len=1.5, label=" O"]; O1 -- C7 [len=1.5, label="CH₃"]; C5 -- O2 [len=1.5, label=" O"]; O2 -- C8 [len=1.5, label="CH₃"];
// Atom labels C1 [label="C"]; C2 [label="CH"]; C3 [label="C"]; C4 [label="CH"]; C5 [label="C"]; C6 [label="CH"]; N [label="N"]; O1 [label="O"]; C7 [label="CH₃"]; O2 [label="O"]; C8 [label="CH₃"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; N [pos="0,1.5!"]; O1 [pos="2.6,-3!"]; C7 [pos="3.9,-2.25!"]; O2 [pos="-2.6,-3!"]; C8 [pos="-3.9,-2.25!"]; }
Caption: Chemical structure of 3,5-Dimethoxybenzonitrile.
Spectroscopic Data for Structural Elucidation
The structural confirmation of 3,5-Dimethoxybenzonitrile relies on a combination of modern spectroscopic techniques. The following data provides a reference for its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is characterized by the signals from the aromatic protons and the methoxy groups. Due to the symmetry of the molecule, the two aromatic protons ortho to the nitrile group (at C2 and C6) are chemically equivalent, as are the two methoxy groups.
-
Aromatic Protons (H2, H6): A doublet is expected for the protons at the 2 and 6 positions.
-
Aromatic Proton (H4): A triplet is expected for the proton at the 4 position.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the six protons of the two methoxy groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Nitrile Carbon (-C≡N): A signal in the downfield region, typically around 118 ppm for benzonitriles.[2]
-
Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups (C3 and C5) will be significantly downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the nitrile group (C1) will also be in the downfield region.
-
Methoxy Carbons (-OCH₃): A signal in the upfield region corresponding to the carbons of the two methoxy groups.
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of the key functional groups.
-
Nitrile Stretch (-C≡N): A sharp, characteristic absorption band is expected around 2230 cm⁻¹.[2]
-
C-O Stretch (Aromatic Ether): Strong absorption bands are expected in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 3,5-Dimethoxybenzonitrile (163.17 g/mol ). Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3]
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ethers may involve the loss of a methyl group (M-15) or a methoxy group (M-31).
Synthesis of 3,5-Dimethoxybenzonitrile
A reliable and efficient method for the synthesis of 3,5-Dimethoxybenzonitrile is the palladium-catalyzed cyanation of 1-bromo-3,5-dimethoxybenzene. This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and practicality.[3][5]
Caption: Workflow for the synthesis of 3,5-Dimethoxybenzonitrile.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.5-1.0 eq), palladium(II) acetate (0.01-0.05 eq), dppf (0.02-0.10 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-Dimethoxybenzonitrile.
Applications in Research and Development
3,5-Dimethoxybenzonitrile is a valuable building block in several areas of chemical research and development, with its primary utility in the synthesis of more complex molecules.
Pharmaceutical and Agrochemical Synthesis
The nitrile group of 3,5-Dimethoxybenzonitrile is a versatile functional handle that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, which are common moieties in biologically active compounds. The 3,5-dimethoxyphenyl scaffold itself is present in a number of molecules with therapeutic potential. For instance, derivatives of this scaffold have been investigated as kinase inhibitors for the treatment of cancer.[6] The electron-donating methoxy groups can influence the binding of the molecule to its biological target and can also impact its metabolic stability and pharmacokinetic properties.
Materials Science
The electron-rich aromatic system of 3,5-Dimethoxybenzonitrile makes it a potential precursor for the synthesis of materials for organic electronics.[1] By incorporating this unit into larger conjugated systems, it is possible to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
3,5-Dimethoxybenzonitrile is a strategically important chemical intermediate with a unique combination of reactivity and structural features. Its synthesis via modern palladium-catalyzed cross-coupling methods offers a safe and efficient route to this valuable compound. The versatility of its nitrile group and the electronic influence of the dimethoxy substitution pattern make it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in these fields.
References
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
- Fleming, J. J., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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Fiveable. Benzonitrile Definition - Organic Chemistry Key Term. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Gopakumar, G., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38431-38453.
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PubChem. 3,4,5-Trimethoxybenzonitrile. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
- Google Patents. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N′-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine.
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